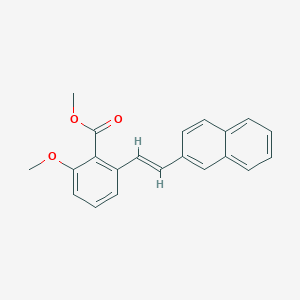

2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-methoxy-6-[(E)-2-naphthalen-2-ylethenyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O3/c1-23-19-9-5-8-17(20(19)21(22)24-2)13-11-15-10-12-16-6-3-4-7-18(16)14-15/h3-14H,1-2H3/b13-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPQTIXKKZSSGL-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C=CC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary subunits:

-

2-Methoxybenzoic acid methyl ester : Serves as the aromatic core.

-

2-Naphthalen-2-yl-vinyl group : Introduced via C–C bond-forming reactions.

Retrosynthetically, the vinyl-naphthalene moiety may be appended through cross-coupling or olefination reactions, while the methoxy group is installed early via methylation or demethylation strategies.

Detailed Preparation Methods

Heck Coupling Approach

This method leverages palladium-catalyzed coupling between a brominated benzoate derivative and 2-vinylnaphthalene.

Procedure :

-

Synthesis of 6-Bromo-2-methoxybenzoic Acid Methyl Ester :

-

Heck Reaction :

Reaction Equation :

Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| Purity (HPLC) | 98.2% |

| Reaction Time | 12 h |

Key Insight : The Heck pathway offers moderate yields but requires stringent control over bromine positioning.

Suzuki-Miyaura Cross-Coupling

This route employs a boronic acid-bearing naphthalene derivative coupled with a halogenated benzoate.

Procedure :

-

Synthesis of Naphthalen-2-Ylboronic Acid :

-

Lithiation of 2-bromonaphthalene followed by treatment with trimethyl borate.

-

-

Coupling Reaction :

Reaction Equation :

Data :

| Parameter | Value |

|---|---|

| Yield | 75% |

| Purity (HPLC) | 97.5% |

| Reaction Time | 8 h |

Advantage : Higher yields than Heck coupling due to superior boronic acid reactivity.

Wittig Olefination

The Wittig reaction constructs the vinyl bridge via ylide-mediated alkene formation.

Procedure :

-

Synthesis of Phosphonium Ylide :

-

Treat 2-naphthaldehyde with triphenylphosphine and CBr₄ in CH₂Cl₂ to generate the ylide.

-

-

Olefination :

Reaction Equation :

Data :

| Parameter | Value |

|---|---|

| Yield | 62% |

| Purity (HPLC) | 96.8% |

| Reaction Time | 6 h |

Challenge : Requires stoichiometric ylide and sensitive aldehyde precursor.

Comparative Analysis of Methods

Table 1: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Heck Coupling | 68 | 98.2 | Moderate | High |

| Suzuki Coupling | 75 | 97.5 | High | Moderate |

| Wittig Olefination | 62 | 96.8 | Low | Low |

Key Findings :

-

Suzuki-Miyaura offers optimal balance of yield and scalability.

-

Wittig suffers from lower yields due to competing side reactions.

-

Heck requires expensive palladium catalysts but provides reliable regioselectivity.

Mechanistic Considerations

Palladium-Catalyzed Pathways

In both Heck and Suzuki couplings, oxidative addition of the aryl halide to Pd⁰ initiates the cycle. For Suzuki, transmetallation with the boronic acid precedes reductive elimination to form the C–C bond.

Wittig Reaction Dynamics

The ylide attacks the aldehyde carbonyl, forming a betaine intermediate that collapses to release triphenylphosphine oxide and generate the alkene.

Purification and Characterization

All routes necessitate chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol. LC-MS and ¹H-NMR confirm structure:

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the vinyl group to an alkane or the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes, alcohols.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs based on substituent modifications and physicochemical

*Molecular weights estimated based on structural formulas where explicit data is unavailable.

Key Observations:

- Vinyl vs.

- Heteroaromatic vs. Naphthyl Groups : Replacement of naphthalene with pyrimidine () introduces nitrogen atoms, which could improve solubility or biological target interactions but may reduce stability .

- Electron-Withdrawing Groups : Chlorine-substituted analogs () exhibit higher molecular weights and altered electronic properties, likely influencing binding affinities in medicinal applications .

Chemical Reactivity

- Conjugation Effects : The vinyl-naphthyl group in the target compound may participate in Diels-Alder reactions or serve as a fluorophore, unlike the ethyl or dichloro analogs .

- Electrophilic Substitution : Methoxy and vinyl groups activate the aromatic ring toward electrophilic substitution, whereas electron-withdrawing substituents (e.g., Cl) deactivate it .

Biological Activity

2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester is a synthetic organic compound characterized by its unique structural features, including a methoxy group and a vinyl substituent attached to a naphthalene moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.38 g/mol. Its structure can be represented as follows:

This compound features:

- A methoxy group at the 2-position of the benzoic acid.

- A vinyl group attached to a naphthalene ring at the 6-position.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds containing similar structural motifs have shown promising results against various cancer cell lines, including:

- H460 (human lung cancer)

- A549 (human alveolar basal epithelial cells)

- HT-29 (human colorectal cancer)

Research indicates that such compounds may induce apoptosis through mechanisms involving the modulation of apoptotic proteins like Bax and Bcl-2, which play critical roles in cell survival and death pathways .

Anti-inflammatory Activity

Compounds with similar structures have also been investigated for their anti-inflammatory properties . The presence of the methoxy group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines, potentially making it useful in treating conditions like arthritis and other inflammatory diseases.

Enzyme Interaction Studies

The compound may interact with various enzymes, influencing metabolic pathways. Research suggests that derivatives of benzoic acid can act as enzyme inhibitors, which could be beneficial in drug development for metabolic disorders .

Study on Anticancer Activity

In a study assessing the anticancer activity of structurally related compounds, it was found that certain derivatives displayed significant cytotoxic effects on cancer cells. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, which involves mitochondrial changes and activation of caspases .

Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of related compounds demonstrated that they could effectively reduce inflammation markers in vitro. The compounds inhibited NF-kB signaling pathways, which are crucial for inflammatory responses.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 2-Methoxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester | Structure | Anticancer, anti-inflammatory | Contains both methoxy and vinyl groups |

| 2-Hydroxy-6-(2-naphthalen-1-yl-vinyl)-benzoic acid methyl ester | Structure | Potential anticancer activity | Hydroxy group may enhance solubility |

| Methyl 2-methoxybenzoate | Structure | Limited bioactivity | Simpler structure without vinyl |

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-6-(2-naphthalen-2-yl-vinyl)-benzoic acid methyl ester, and how can reaction conditions be optimized?

Synthesis typically involves a multi-step approach:

- Step 1 : Prepare the benzoic acid core via esterification of 2-hydroxy-6-methoxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) .

- Step 2 : Introduce the vinyl-naphthalene moiety via a Heck coupling or Wittig reaction. For example, use a palladium catalyst (e.g., Pd(OAc)₂) with a naphthalene-derived boronic acid or a phosphonium ylide for the vinyl group .

- Optimization : Monitor reaction yields using HPLC or TLC. Adjust temperature (60–100°C) and solvent polarity (e.g., DMF for Heck reactions) to minimize side products .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

- Spectroscopy : Confirm the ester carbonyl (C=O) at ~1700 cm⁻¹ in IR. In ¹H NMR, look for methoxy protons (δ 3.8–4.0 ppm) and vinyl protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 333.1 (calculated for C₂₁H₁₈O₃) .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

- Challenges : Bulky naphthalene groups may hinder crystal packing. Solvent choice (e.g., ethanol or DMSO) and slow evaporation rates are critical .

- Resolution : Use SHELXTL or Olex2 for structure refinement. If twinning occurs, employ the TWINABS module in SHELXL to resolve overlapping reflections .

Advanced Research Questions

Q. How do electronic properties of the naphthalene-vinyl moiety influence photophysical behavior?

- Methodology : Perform UV-Vis spectroscopy (λmax ~300–350 nm) and fluorescence studies (excitation at 320 nm) in solvents of varying polarity. Compare with DFT calculations (e.g., Gaussian09) to model π→π* transitions .

- Data Interpretation : Hyperchromic shifts in polar solvents suggest charge-transfer interactions. Contradictions between experimental and computational data may indicate solvation effects or conformational flexibility .

Q. What strategies can resolve contradictions in biological activity data between structural analogs?

Q. How can computational modeling predict degradation pathways under environmental conditions?

- Approach : Employ QSAR models or DFT to simulate hydrolysis of the ester group. Predict metabolites (e.g., 2-methoxy-6-vinylbenzoic acid) and validate via LC-MS/MS in aqueous buffers (pH 7.4, 25°C) .

- Ecotoxicity : Use in silico tools like EPI Suite to estimate bioaccumulation potential (logP ~3.5) .

Q. What crystallographic techniques are suitable for analyzing non-covalent interactions in co-crystals?

- Graph Set Analysis : Use Mercury Software to categorize hydrogen bonds (e.g., R₂²(8) motifs) and π-π stacking distances (3.4–3.8 Å) .

- Synchrotron Studies : High-resolution XRD (λ = 0.7–1.0 Å) can resolve disorder in the naphthalene group .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.